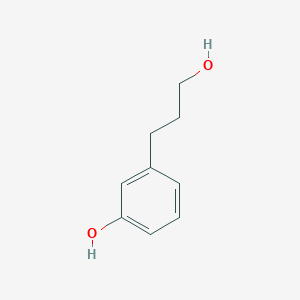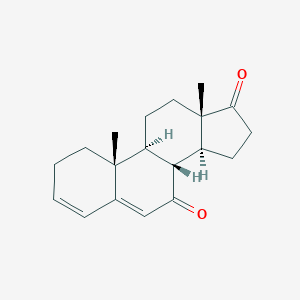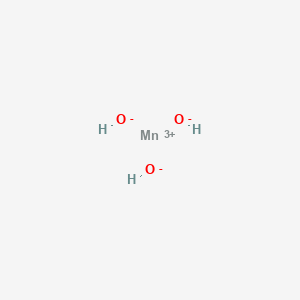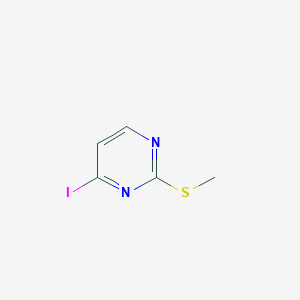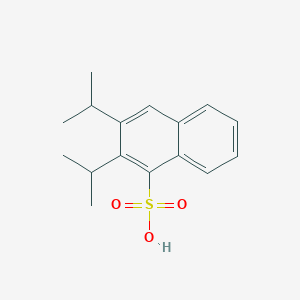
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a sulfonic acid derivative of naphthalene and is known for its ability to act as a fluorescent probe and its potential to inhibit protein aggregation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene derivatives. The process begins with the alkylation of naphthalene to introduce the isopropyl groups at the 2 and 3 positions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 1 position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to maximize yield and purity.
化学反应分析
Types of Reactions
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学研究应用
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a fluorescent probe to detect protein aggregates in vitro and in vivo. This property is particularly useful in studying protein aggregation diseases such as Alzheimer’s and Parkinson’s.
Biology: The compound’s ability to inhibit protein aggregation and stabilize proteins makes it valuable in biological research, especially in understanding protein folding and misfolding mechanisms.
Medicine: Its potential anti-inflammatory properties and ability to inhibit the production of pro-inflammatory cytokines suggest possible therapeutic applications.
Industry: The compound’s unique properties may be utilized in various industrial applications, including the development of new materials and chemical processes.
作用机制
The exact mechanism of action of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is not fully understood. it is believed to inhibit protein aggregation by binding to the hydrophobic regions of proteins, preventing the formation of aggregates. This binding stabilizes proteins and prevents denaturation. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
Naphthalene-1-sulfonic acid: A mono sulfonic acid derivative of naphthalene, used primarily in dye production.
Naphthalene-2-sulfonic acid: Another mono sulfonic acid derivative, more stable than naphthalene-1-sulfonic acid.
Naphthalene-1,5-disulfonic acid: A disulfonic acid derivative used in various chemical processes.
Uniqueness
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to its dual isopropyl groups and sulfonic acid functionality, which confer distinct properties such as fluorescence and protein aggregation inhibition. These properties make it particularly valuable in scientific research and potential therapeutic applications.
属性
CAS 编号 |
1322-93-6 |
|---|---|
分子式 |
C16H19NaO3S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
sodium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.Na/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
RUQIYMSRQQCKIK-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)O |
规范 SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
56429-54-0 |
物理描述 |
Liquid; Dry Powder, Liquid; Dry Powder |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


